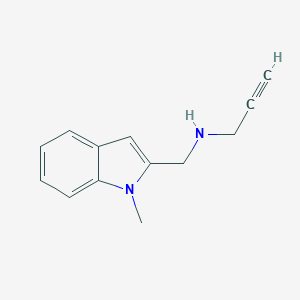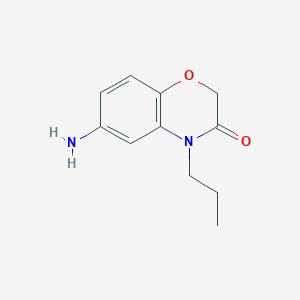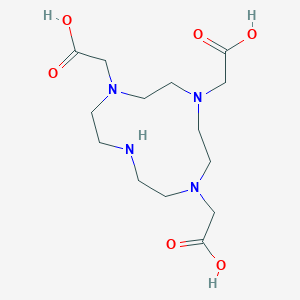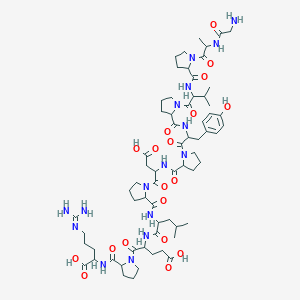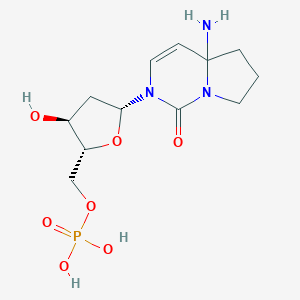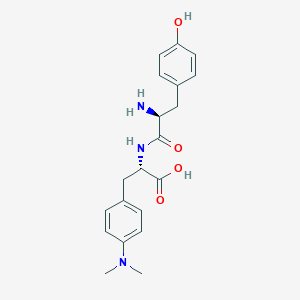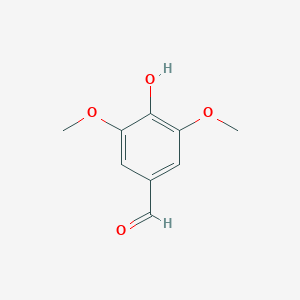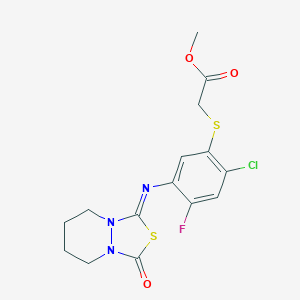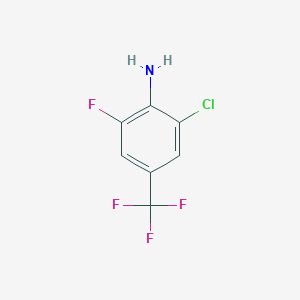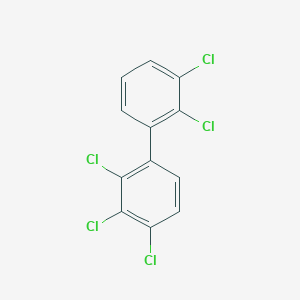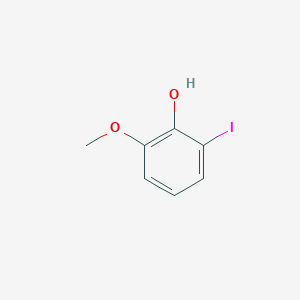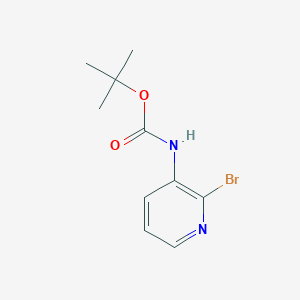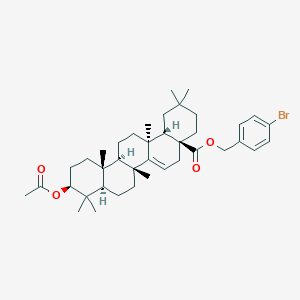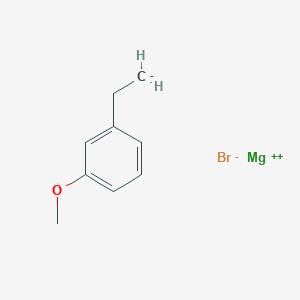
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as bromomethyl dioxolane, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and commonly used in the synthesis of various chemicals.
Mechanism Of Action
The mechanism of action of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to the presence of the bromine atom. It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form functionalized compounds. Additionally, it can undergo radical reactions to form various radicals, which can further react with other molecules to form new compounds.
Biochemical And Physiological Effects
Bromomethyl dioxolane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it should be handled with care in the laboratory.
Advantages And Limitations For Lab Experiments
Bromomethyl dioxolane has several advantages in the laboratory, including its high reactivity, low toxicity, and ease of handling. It can be easily synthesized in high yields using simple methods, making it a cost-effective reagent. However, its reactivity can also be a limitation, as it can react with various nucleophiles and other reactive species in the laboratory, leading to unwanted side reactions.
Future Directions
There are several future directions for the use of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in scientific research. One area of interest is the synthesis of new antiviral drugs using (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane as a key intermediate. Additionally, it can be used in the synthesis of new insecticides, herbicides, and fungicides with improved efficacy and reduced toxicity. Another area of interest is the use of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in the synthesis of new polymers with improved properties, such as biodegradability and recyclability. Further research is needed to explore the full potential of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in various scientific applications.
Conclusion:
In conclusion, (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile reagent that has been extensively used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. Its high reactivity, low toxicity, and ease of handling make it a valuable reagent in the laboratory. Further research is needed to explore the full potential of (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane in various scientific applications.
Scientific Research Applications
Bromomethyl dioxolane has been extensively used in scientific research, particularly in the synthesis of various chemicals such as pharmaceuticals, agrochemicals, and polymers. It is a versatile reagent that has been used in the synthesis of antiviral drugs, such as acyclovir and ganciclovir, which are used to treat herpes and cytomegalovirus infections. It has also been used in the synthesis of insecticides, herbicides, and fungicides. Additionally, (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane dioxolane has been used in the synthesis of polymers, such as polyesters and polyamides, which have applications in various industries, including textiles, packaging, and coatings.
properties
IUPAC Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

